molecular formula C12H19NO4 B1374660 TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS No. 845267-80-3

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Cat. No.: B1374660
CAS No.: 845267-80-3
M. Wt: 241.28 g/mol
InChI Key: KNXSCLVWCAEWDH-UHFFFAOYSA-N
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Description

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly used in medicinal chemistry as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE can be synthesized through a regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. The reaction involves the use of a wide variety of electrophiles, demonstrating the robustness of the procedure . For example, one method involves the reaction of tert-butyl 2,4-dioxopiperidine-1-carboxylate with lithium bis(trimethylsilyl)amide (LiHMDS) in dry tetrahydrofuran (THF) at -20°C under nitrogen .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include lithium bis(trimethylsilyl)amide (LiHMDS) for alkylation reactions and various oxidizing and reducing agents for other transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce γ-alkylated derivatives of the compound .

Scientific Research Applications

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE is widely used in scientific research, particularly in medicinal chemistry. It serves as a building block for the synthesis of various bioactive molecules, which can be used in drug discovery and development. The compound’s versatility makes it valuable in the synthesis of complex organic molecules, including potential pharmaceuticals.

Mechanism of Action

as a building block in medicinal chemistry, it likely participates in various biochemical pathways depending on the structure of the final synthesized molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Ethylpiperidine-2,4-dione: Shares a similar skeleton with TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE.

    N-Boc-2,4-dioxopiperidine: Another related compound used in synthetic chemistry.

Uniqueness

This compound is unique due to its specific structure, which includes a tert-butyl carbamate (Boc) protecting group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate (CAS: 845267-80-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis pathways, and biological activities, particularly focusing on its antimicrobial and therapeutic potentials.

Molecular Characteristics:

  • Molecular Formula: C12H19NO4
  • Molecular Weight: 241.29 g/mol
  • IUPAC Name: this compound
  • Purity: 97% .

The compound features a piperidine ring with two keto groups at positions 2 and 4, contributing to its reactivity and potential biological interactions.

Synthesis Pathways

The synthesis of this compound can be achieved through several steps:

  • Formation of Piperidinone:
    • Starting from ethyl acetoacetate and an appropriate amine under acidic conditions.
  • Protection of Functional Groups:
    • Protecting the keto groups using suitable reagents to prevent unwanted reactions during subsequent steps.
  • Esterification:
    • The final step involves esterification with tert-butanol in the presence of a strong acid .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanisms include:

  • Inhibition of Cell Wall Synthesis: Similar compounds have been shown to inhibit bacterial cell wall synthesis, which is crucial for their survival.
  • Protein Synthesis Inhibition: By binding to ribosomal subunits, these compounds can disrupt protein synthesis in bacteria .

Case Studies and Research Findings

  • Study on Antibacterial Resistance:
    A study highlighted the role of β-lactamase inhibitors in combating antibiotic resistance. Compounds structurally related to tert-butyl 5-ethyl-2,4-dioxopiperidine have been proposed as potential β-lactamase inhibitors, enhancing the efficacy of existing antibiotics .
  • Antifungal Activity:
    Research has also suggested that derivatives of dioxopiperidine compounds exhibit antifungal activity against various strains, indicating a broad spectrum of antimicrobial action .
  • Therapeutic Applications:
    The compound's structure suggests potential applications in developing new therapeutic agents for treating infections caused by resistant strains of bacteria and fungi.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AntifungalDisruption of fungal cell membranes
β-lactamase inhibitionReversible binding to enzymes

Properties

IUPAC Name

tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSCLVWCAEWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739966
Record name tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845267-80-3
Record name tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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